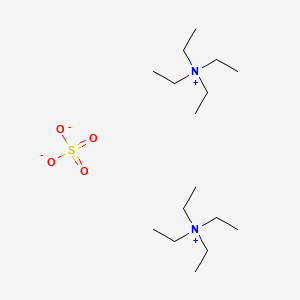
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl-, also known as 6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine, is a chemical compound with the molecular formula C15H12ClN5 . It has a molecular weight of 297.74 g/mol .
Molecular Structure Analysis
The compound has a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring is substituted with two amine groups and one chlorine atom . The IUPAC name of the compound is 6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.74 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 297.0781231 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Behavior and Reactions
- Organometallic Reactions : The reactions of derivatives of 1,2,4-triazine, including those similar to the query compound, with organomagnesium halides have been explored. These studies have helped in understanding the chemical reactivity and potential synthetic applications of triazine derivatives (Mustafa, Mansour, & Zaher, 1971).
Synthesis and Material Applications
- Aromatic Polyamides : Research on the synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides revealed that these materials exhibit high thermal stability and good mechanical properties. These findings suggest potential applications in areas requiring materials that can withstand high temperatures (Yu et al., 2012).
- Dendrimeric Metal Complexes : Studies on dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes have shown unique magnetic behaviors, indicating potential applications in materials science and magnetic materials research (Uysal & Koç, 2010).
Proton-Conducting Materials
- Aromatic Poly(ether sulfone)s : The development of fully aromatic poly(arylene ether sulfone)s containing 1,3,5-s-triazine groups has shown promising results for applications in proton exchange membranes, highlighting the material's high thermal stability, solubility, and proton conductivity (Tigelaar et al., 2009).
Pharmacological Evaluations
- Anticonvulsant Analogs : The crystal structure of an analog of the anticonvulsant lamotrigine, which is structurally related to 1,3,5-triazine derivatives, provides insights into the molecular arrangement that might influence its pharmacological activity. Such studies are crucial for designing new drugs based on the triazine scaffold (Janes, 1999).
Eigenschaften
IUPAC Name |
6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-13-19-14(17-11-7-3-1-4-8-11)21-15(20-13)18-12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBSUJXKRKWNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062091 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |
CAS RN |
1973-09-7 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1973-09-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)
